1-Methylsilacyclohexane
Overview
Description
1-Methylsilacyclohexane is a silicon-containing heterocyclic compound with the molecular formula C6H14Si. It is a derivative of silacyclohexane, where one of the hydrogen atoms attached to the silicon atom is replaced by a methyl group. This compound is of interest due to its unique structural and conformational properties, which differ significantly from its carbon analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylsilacyclohexane can be synthesized through various methods. One common approach involves the hydrosilylation of cyclohexene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the double bond of cyclohexene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methylsilacyclohexane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the silicon-containing functional groups to simpler forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Simplified silicon-containing compounds.
Substitution: Various substituted silacyclohexanes depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Methylsilacyclohexane exerts its effects is primarily related to its ability to participate in various chemical reactions. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Silacyclohexane: The parent compound without the methyl substitution.
1-Phenylsilacyclohexane: A derivative with a phenyl group instead of a methyl group.
1,4-Disilacyclohexane: A compound with two silicon atoms in the ring.
Uniqueness
1-Methylsilacyclohexane is unique due to the presence of the methyl group, which influences its conformational preferences and reactivity. This substitution can affect the compound’s stability, reactivity, and overall chemical behavior compared to its analogs .
Properties
IUPAC Name |
1-methylsilinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Si/c1-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKLJJAGXDRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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